molecular formula C14H11FN2O3 B8030986 N-Benzyl-3-fluoro-5-nitrobenzamide

N-Benzyl-3-fluoro-5-nitrobenzamide

Cat. No.: B8030986
M. Wt: 274.25 g/mol
InChI Key: ROIAJRUEAQIXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-fluoro-5-nitrobenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, along with fluorine and nitro substituents at the 3- and 5-positions of the aromatic ring. The nitro group enhances electrophilicity, which may influence reactivity in synthesis or biological interactions, while the fluorine atom could modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

N-benzyl-3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-12-6-11(7-13(8-12)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIAJRUEAQIXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-fluoro-5-nitrobenzamide typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

N-Benzyl-3-fluoro-5-nitrobenzamide is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Benzyl-3-fluoro-5-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the fluorine and nitro groups. These substitutions can alter the compound’s electronic properties, affecting its binding affinity and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

The following table compares N-Benzyl-3-fluoro-5-nitrobenzamide with structurally related benzamide compounds, focusing on substituent effects, molecular properties, and documented applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound Benzyl, 3-F, 5-NO₂ ~291.25* Not explicitly stated (research focus)
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide 3-Cl, tetrahydrofuran, cyclopropane ~310.75 Pesticide (cyprofuram)
N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine Methoxypropyl, methylthio-triazine ~300.40 Herbicide (methoprotryne)
3-Fluoro-5-trifluoromethyl-N-(3-fluoro-5-trifluoromethylbenzoyl)-N-3-methylbutyl benzamide 3-F, 5-CF₃, methylbutyl ~454.34 Analytical reference (gas chromatography)

*Calculated based on molecular formula C₁₄H₁₁FN₂O₃.

Key Observations:

Substituent Effects :

  • The nitro group in this compound distinguishes it from pesticides like cyprofuram (chlorine substituent) and methoprotryne (methylthio-triazine backbone). The nitro group’s strong electron-withdrawing nature may enhance binding affinity in enzyme inhibition compared to weaker electron-withdrawing groups like chlorine .
  • The fluorine atom at the 3-position is shared with the compound in , which features trifluoromethyl (-CF₃) groups. Fluorine’s electronegativity and small atomic radius improve metabolic stability, but trifluoromethyl groups increase lipophilicity, as seen in the NIST-analyzed compound (higher molecular weight: 454.34 g/mol) .

Applications :

  • Unlike pesticidal benzamides (e.g., cyprofuram, methoprotryne), this compound lacks documented agrochemical use. Its structural analogs in prioritize functional groups like methylthio-triazine or cyclopropane for herbicidal or fungicidal activity.
  • The compound analyzed by NIST () serves as a reference standard in gas chromatography, highlighting the importance of fluorinated benzamides in analytical chemistry .

Research Findings and Gaps

  • This contrasts with simpler halogenated analogs like cyprofuram, which are more straightforward to functionalize .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.